molecular formula C13H17N3S B2491531 {[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine CAS No. 137309-83-2

{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine

Numéro de catalogue B2491531
Numéro CAS: 137309-83-2
Poids moléculaire: 247.36
Clé InChI: HCJHYIPKWYXQCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine" belongs to a class of chemicals that feature a benzothiazole ring connected to a piperidine ring through a methylamine linker. This structural configuration is significant in various chemical and pharmacological studies due to its unique properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzothiazole and piperidine derivatives has been explored in different studies. For instance, Katritzky et al. (1999) described the synthesis of substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines, which involves reaction with allyltrimethylsilanes yielding substituted piperidines, highlighting the versatility of piperidine synthesis methods (Katritzky, Luo, & Cui, 1999).

Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of a compound related to {[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine has been explored. This study provides insights into the physical and chemical properties of such compounds, vital for further pharmaceutical and chemical applications (Ö. Yıldırım et al., 2006).

Antihypoxic and Anticonvulsive Activity

Research has been conducted on bioanalogues of N-methyl-N-(1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]piperidin-4-yl) benzothiazol-2-amine, demonstrating antihypoxic and anticonvulsive activities in biological testing. This indicates potential therapeutic applications in treating conditions like hypoxia and convulsions (Domány et al., 1994).

Inhibitors of Lipid Peroxidation

Certain analogues of this compound have shown potent inhibitory effects on lipid peroxidation, suggesting their potential as antioxidants. This property can be crucial in developing treatments for oxidative stress-related diseases (Domány et al., 1996).

Impact on Pharmacokinetics

A study on novel anaplastic lymphoma kinase inhibitors, structurally related to this compound, highlights the impact of enzymatic hydrolysis on their pharmacokinetics. This research is crucial for understanding the metabolism and efficacy of such compounds in cancer treatment (Teffera et al., 2013).

Synthesis of Substituted Piperidines

Research into the synthesis of substituted piperidines, a category to which this compound belongs, provides valuable insights into the chemical properties and potential applications of these compounds in various fields, including medicine and chemistry (Katritzky et al., 1999).

Convergent Synthesis of Lubeluzole

The convergent synthesis of Lubeluzole, a derivative of N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine, demonstrates the chemical manipulability of these compounds. This has implications for the development of new pharmaceuticals (Bruno et al., 2006).

Synthesis of Benzothiazole Derivatives

Studies on the synthesis of benzothiazole derivatives containing benzimidazole and imidazoline moieties offer insight into the structural variety and potential biological activities of these compounds (Chaudhary et al., 2011).

Orientations Futures

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that the compound and its derivatives could be further explored for their potential applications.

Propriétés

IUPAC Name

[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-9-10-5-7-16(8-6-10)13-15-11-3-1-2-4-12(11)17-13/h1-4,10H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJHYIPKWYXQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound of Example 1 is taken up in 1 N caustic soda. The expected product is then obtained after extraction with dichloromethane. After drying, the organic phase is filtered and evaporated. The oil thus obtained is taken up in boiling hexane. After cooling, the product crystallizes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.